molecular formula C9H9N3O3 B6291725 N3Ac-OPhOMe CAS No. 2546513-31-7

N3Ac-OPhOMe

Cat. No.: B6291725
CAS No.: 2546513-31-7
M. Wt: 207.19 g/mol
InChI Key: CBCXKHGBUBDDQO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N3Ac-OPhOMe plays a crucial role in various biochemical reactions, particularly in click chemistry. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound an invaluable tool for bioconjugation and labeling studies .

Cellular Effects

This compound influences various cellular processes by facilitating the modification of proteins and other biomolecules. This compound can be used to label specific proteins within cells, allowing researchers to track their localization, interactions, and functions. Additionally, this compound can impact cell signaling pathways and gene expression by modifying key signaling proteins and transcription factors. These modifications can alter cellular metabolism and other critical cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in azide-alkyne cycloaddition reactions. The azide group in this compound forms a covalent bond with terminal alkynes in the presence of a copper catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of proteins and other biomolecules. This compound can also inhibit or activate enzymes by modifying their active sites or regulatory domains, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in protein localization, interactions, and activity, which can impact overall cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively label and modify specific proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein modification and bioconjugation. This compound interacts with enzymes and cofactors involved in azide-alkyne cycloaddition reactions, leading to the formation of stable triazole linkages. These modifications can affect metabolic flux and metabolite levels by altering the activity and interactions of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. This compound can be targeted to specific cellular compartments or tissues, allowing for precise modification of proteins and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that this compound modifies the intended proteins and biomolecules, leading to precise and controlled biochemical effects .

Comparison with Similar Compounds

N3Ac-OPhOMe is unique due to its combination of an azide group and a methoxyphenyl ester, which allows for selective protein modification . Similar compounds include:

    N3Ac-OBn: Contains a benzyl ester instead of a methoxyphenyl ester.

    N3Ac-OPh: Contains a phenyl ester instead of a methoxyphenyl ester.

    N3Ac-OMe: Contains a simple methoxy ester instead of a methoxyphenyl ester.

These compounds share similar reactivity in click chemistry but differ in their selectivity and efficiency for specific applications .

Properties

IUPAC Name

(4-methoxyphenyl) 2-azidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCXKHGBUBDDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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